![molecular formula C19H17F2N3O6 B12422117 10-Hydroxy Cabotegravir-d3](/img/structure/B12422117.png)
10-Hydroxy Cabotegravir-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy Cabotegravir-d3 is a stable isotope-labeled compound, specifically a deuterated form of 10-Hydroxy Cabotegravir. It is used as a reference standard in various scientific research applications. The compound has a molecular formula of C19D3H14F2N3O6 and a molecular weight of 424.37 .
Preparation Methods
The synthesis of 10-Hydroxy Cabotegravir-d3 involves multiple steps, starting from the precursor Cabotegravir. The synthetic route typically includes the introduction of deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
10-Hydroxy Cabotegravir-d3 is a deuterated derivative of cabotegravir, an integrase strand transfer inhibitor (INSTI) used primarily in the treatment and prevention of human immunodeficiency virus (HIV) infection. The incorporation of deuterium atoms enhances the compound's metabolic stability and pharmacokinetic properties, making it valuable for long-acting injectable formulations aimed at HIV pre-exposure prophylaxis and treatment. The molecular weight of this compound is approximately 424.37 g/mol.
Scientific Research Applications
This compound has diverse applications across various fields. Research indicates that this compound may exhibit altered interaction profiles due to its deuterated nature. For instance, its metabolism can be affected by co-administration with other drugs, such as mefenamic acid, which may decrease its metabolic rate. Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.
Pharmacokinetics Research
This compound is employed in studies investigating the pharmacokinetics and pharmacodynamics of deuterated compounds. Its enhanced stability due to deuteration may improve its pharmacokinetic profile, potentially leading to more effective dosing regimens. The primary mechanism of action for this compound involves inhibiting the integrase enzyme of HIV, which is crucial for integrating viral DNA into the host genome. By binding to the active site of this enzyme, this compound prevents the strand transfer of viral DNA, effectively inhibiting viral replication and reducing viral load in infected individuals.
Structural Comparison with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Cabotegravir | Non-deuterated form | Standard form used in clinical settings |
24-Hydroxy Cabotegravir-d3 | Hydroxyl group at position 24 | Potentially different pharmacological effects |
GSK1265744 | Parent compound without deuteration | Used in various clinical trials |
Dolutegravir | Another integrase inhibitor | Different mechanism of action; broader antiviral spectrum |
Mechanism of Action
The mechanism of action of 10-Hydroxy Cabotegravir-d3 is similar to that of Cabotegravir. It inhibits the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host genome. By blocking this enzyme, the compound prevents the replication of the virus and reduces viral load in infected individuals. The molecular targets involved in this process include the integrase enzyme and the viral DNA .
Comparison with Similar Compounds
10-Hydroxy Cabotegravir-d3 is similar to other integrase strand transfer inhibitors such as dolutegravir, raltegravir, elvitegravir, and bictegravir. These compounds share a common mechanism of action, targeting the integrase enzyme to inhibit viral replication. this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by offering improved stability and reduced metabolic degradation .
Similar Compounds
- Dolutegravir
- Raltegravir
- Elvitegravir
- Bictegravir
Biological Activity
10-Hydroxy Cabotegravir-d3 is a deuterated derivative of cabotegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment and prevention of HIV infection. The addition of deuterium enhances the compound's metabolic stability and pharmacokinetic properties, making it particularly suitable for long-acting injectable formulations aimed at HIV pre-exposure prophylaxis (PrEP) and treatment. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, safety, and comparative studies with other antiretroviral agents.
The primary mechanism of action for this compound involves the inhibition of the integrase enzyme in HIV. By binding to the active site of this enzyme, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication and reducing viral loads in infected individuals. The enhanced stability conferred by deuteration may also improve its pharmacokinetic profile, potentially leading to more effective dosing regimens.
Structural Characteristics
The molecular formula for this compound is C23H22D3F2N3O4, with a molecular weight of approximately 424.37 g/mol. The incorporation of deuterium atoms alters its interaction profiles, which can impact its metabolism when co-administered with other drugs .
Clinical Trials
Recent studies have demonstrated that long-acting cabotegravir, including its deuterated form, is superior to daily oral tenofovir disoproxil fumarate plus emtricitabine for HIV prevention. The HPTN 083 trial reported a significant reduction in HIV incidence among participants receiving cabotegravir compared to those on daily oral PrEP .
Key Findings from HPTN 083 Trial
Group | Number of Participants | Infections/Person-Years | Incidence Rate per 100 Person-Years | Hazard Ratio (HR) |
---|---|---|---|---|
Long-acting cabotegravir | 2241 | 13/3204 | 0.41 (95% CI: 0.22–0.69) | 0.31 (p=0.0003) |
Daily oral tenofovir + emtricitabine | 2247 | 41/3186 | 1.29 (95% CI: 0.92–1.75) | - |
These results indicate that long-acting cabotegravir significantly lowers the risk of HIV infection compared to traditional daily oral regimens .
Safety Profile
In terms of safety, both long-acting cabotegravir and oral PrEP were well tolerated throughout clinical trials. Most adverse events reported were mild or moderate in severity, with injection site reactions being notably low . The data suggest that the pharmacological profile of this compound supports its use as a safe and effective option for HIV prevention.
Comparative Analysis with Other Compounds
The following table compares this compound with other similar compounds in terms of their structural features and unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Cabotegravir | Non-deuterated form | Standard form used in clinical settings |
24-Hydroxy Cabotegravir-d3 | Hydroxyl group at position 24 | Potentially different pharmacological effects |
GSK1265744 | Parent compound without deuteration | Used in various clinical trials |
Dolutegravir | Another integrase inhibitor | Broader antiviral spectrum with different mechanism |
The unique aspect of this compound lies in its enhanced stability due to deuteration, which may lead to improved therapeutic efficacy compared to non-deuterated counterparts .
Case Studies and Research Findings
Research indicates that the metabolic rate of this compound can be influenced by co-administration with other drugs such as mefenamic acid. Understanding these interactions is vital for optimizing therapeutic regimens involving this compound.
Key Research Insights
- Pharmacokinetics : Studies show that deuterated compounds like this compound exhibit altered pharmacokinetic profiles that enhance their effectiveness in long-acting formulations.
- Drug Interactions : Co-administration with certain medications can affect the metabolism of this compound, necessitating careful consideration during treatment planning .
Properties
Molecular Formula |
C19H17F2N3O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10,11-dihydroxy-8,13-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,11-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-14(19(29)24(8)12)16(26)15(25)13(18(23)28)17(27)22-5-9-2-3-10(20)4-11(9)21/h2-4,8,12,25-26H,5-7H2,1H3,(H,22,27)/t8-,12+/m0/s1/i1D3 |
InChI Key |
LPQWTWPGBGIEHY-HYCLGAAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.